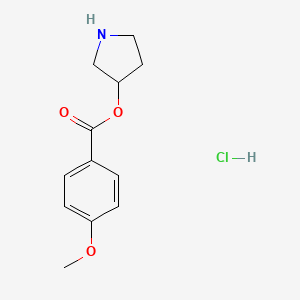

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-yl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-10-4-2-9(3-5-10)12(14)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRRTIJSRDJHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-16-8 | |

| Record name | Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Solubility profile of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride in water vs organic solvents

Solubility Profile of 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride: A Technical Guide

Executive Summary

This technical guide details the solubility landscape, physicochemical behavior, and experimental profiling protocols for 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride .[1][2] As a hydrochloride salt of a secondary amino-ester, this compound exhibits distinct solubility characteristics driven by ionic solvation in aqueous media and dipole-dipole interactions in polar organic solvents.[1][2] This guide is designed for pharmaceutical scientists and formulation engineers requiring precise data for drug delivery system (DDS) design and pre-formulation screening.[1][2][3]

Physicochemical Basis of Solubility

To understand the solubility profile, we must first analyze the structural determinants of the molecule.

-

Core Scaffold: The 3-pyrrolidinyl moiety provides a secondary amine, which, in the hydrochloride form, exists as a protonated cation (

).[1][2] This charge is the primary driver of aqueous solubility. -

Lipophilic Domain: The 4-methoxybenzoate (p-anisate) tail contributes lipophilicity (

- -

Lattice Energy: As a salt, the crystal lattice is held together by strong electrostatic forces. Dissolution requires a solvent with high dielectric constant (

) to overcome this lattice energy.[1][2]

Solvation Mechanism

-

In Water: The water dipoles hydrate the chloride anion and the ammonium cation, effectively shielding the charges and preventing re-crystallization.

-

In Organic Solvents: Solubility is governed by the solvent's ability to participate in hydrogen bonding (e.g., Ethanol) or its dipolar aprotic nature (e.g., DMSO).[2][3] Non-polar solvents cannot overcome the ionic lattice energy.

Predicted Solubility Profile

Note: Data represents consensus ranges for homologous amino-ester hydrochloride salts (e.g., substituted benzoate esters of pyrrolidinols) used in medicinal chemistry.[1][2][3]

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Rationale |

| Aqueous | Water (pH 5-7) | High | > 50 mg/mL | Ionic dissociation; high dielectric constant ( |

| 0.1 N HCl | Very High | > 100 mg/mL | Common ion effect is minimal compared to suppression of free-base formation.[1][2] | |

| PBS (pH 7.4) | High | 20 - 50 mg/mL | Potential for free-base precipitation if pH > pKa (approx 9.5).[2][3] | |

| Polar Organic | DMSO | Very High | > 100 mg/mL | Strong dipole interaction; disrupts lattice without ionization.[1][3] |

| Methanol | High | 30 - 60 mg/mL | H-bond donor/acceptor capability matches amine/ester groups.[1][2] | |

| Ethanol | Moderate | 10 - 30 mg/mL | Lower dielectric constant than MeOH; reduced ability to solvate ions.[1][2] | |

| Non-Polar | Dichloromethane | Low | 1 - 5 mg/mL | Limited solubility for salts; may dissolve free base readily.[1][2] |

| Ethyl Acetate | Very Low | < 1 mg/mL | Poor solvation of chloride salts.[1] | |

| Hexane/Heptane | Insoluble | < 0.1 mg/mL | Lack of polarity; inability to overcome crystal lattice energy.[1] |

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in water and key organic solvents.

Materials:

-

Compound: 3-Pyrrolidinyl 4-methoxybenzoate HCl (micronized).[1][2][3]

-

Solvents: HPLC grade Water, Ethanol, DMSO.[2]

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.[1][2]

Workflow:

-

Preparation: Add excess solid compound (approx. 10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

-

pH Check: Measure the pH of the aqueous supernatant. HCl salts often lower the pH; if pH < 3, buffering may be required for physiological relevance.

Protocol B: pH-Dependent Solubility Profiling

Objective: Identify the pH

-

Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.[2]

-

Caution: At pH > 8, the secondary amine will deprotonate (

), leading to a drastic drop in solubility (precipitation of the free base oil/solid) and potential hydrolysis of the ester bond.[3]

Stability & Degradation Risks[1][3][4]

The "4-methoxybenzoate" ester linkage is the weak point in aqueous solution.[1][2]

-

Hydrolysis: Under basic conditions (pH > 9) or strong acidic conditions (pH < 1) with heat, the ester hydrolyzes to 4-methoxybenzoic acid and 3-pyrrolidinol .[1][2][3]

-

Transesterification: Avoid using methanol as a solvent for long-term storage, as methoxide traces can cause transesterification.[1][2] Use Ethanol or DMSO for stock solutions. [1][3]

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

Caption: Standardized thermodynamic solubility screening workflow ensuring saturation equilibrium is reached before quantification.

Figure 2: Solvation & Hydrolysis Mechanism

Caption: Mechanistic pathway showing ionic dissociation in water and potential instability risks at high pH.[1][2][3]

References

-

Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1][2]

-

Bhattachar, S. N., et al. (2006).[1][2][3] "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link[1][2]

-

Serajuddin, A. T. (2007).[1][2][3] "Salt formation to improve drug solubility."[1][2][4] Advanced Drug Delivery Reviews. Link[1][2]

-

Tong, W. Q. (2006).[1][2][3] "Solubility and Dissolution in Pharmaceutical Development." Developing Solid Oral Dosage Forms. Academic Press.[1][2] Link

Sources

The Emerging Therapeutic Landscape of Pyrrolidinyl Benzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolidinyl Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, represents a cornerstone in modern drug discovery.[1][2] Its inherent structural features, including its three-dimensional geometry and capacity to form key hydrogen bonds, make it a versatile scaffold for the design of novel therapeutic agents. When functionalized with a benzoate moiety, the resulting pyrrolidinyl benzoate derivatives gain an additional layer of complexity and potential for interaction with a diverse array of biological targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of this chemical class, offering researchers and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and preclinical evaluation.

The significance of the pyrrolidine nucleus is underscored by its presence in numerous natural products and FDA-approved drugs.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] This guide will delve into specific therapeutic areas where pyrrolidinyl benzoate and related derivatives are showing significant promise, with a focus on neurodegenerative diseases, oncology, and pain/inflammation.

Neuroprotective Applications: Combating the Tide of Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant and growing global health challenge. A key pathological feature of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine.[4] Consequently, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its breakdown, is a primary therapeutic strategy.[5] Pyrrolidinyl derivatives have been rationally designed as potent AChE inhibitors.[5][6]

Mechanism of Action: Acetylcholinesterase Inhibition

The therapeutic effect of AChE inhibitors stems from their ability to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Molecular docking and simulation studies have been instrumental in elucidating the binding interactions of pyrrolidinyl derivatives within the active site of AChE.[5][7] These studies reveal that the pyrrolidine ring and associated functionalities can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, leading to potent inhibition.[5]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a common method for assessing the AChE inhibitory activity of novel pyrrolidinyl benzoate derivatives.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (pyrrolidinyl benzoate derivatives)

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and donepezil in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Causality Behind Experimental Choices:

-

DTNB (Ellman's Reagent): This chromogenic reagent reacts with the thiocholine produced from the hydrolysis of acetylthiocholine by AChE, generating a yellow-colored product that can be quantified spectrophotometrically. This provides a direct measure of enzyme activity.

-

Donepezil: A well-established and clinically used AChE inhibitor, donepezil serves as a positive control to validate the assay and provide a benchmark for the potency of the test compounds.[6]

Neuroprotection Beyond AChE Inhibition: The Role of Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are also key contributors to the pathology of neurodegenerative diseases.[3][8] Some pyrrolidine derivatives have demonstrated significant antioxidant and neuroprotective properties in various in vitro models of neurotoxicity.[8][9][10] These compounds have been shown to reduce the production of reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.[8]

Diagram: Neuroprotective Mechanisms of Pyrrolidinyl Derivatives

Caption: Potential neuroprotective pathways of pyrrolidinyl derivatives.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The pyrrolidine scaffold is a recurring motif in a multitude of anticancer agents, both natural and synthetic.[10] Pyrrolidinyl benzoate derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[1][2][11]

Mechanisms of Anticancer Activity

The anticancer effects of these derivatives are often multifactorial and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and progression.[12][13] Some pyrrolo[3][5]benzodiazepines, a related class of compounds, are known to exert their anticancer effects by binding to the minor groove of DNA.[14]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][15]

Materials:

-

Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (pyrrolidinyl benzoate derivatives)

-

Doxorubicin or Cisplatin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and a positive control. Include a vehicle control (medium with solvent).

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value for each compound.

-

Causality Behind Experimental Choices:

-

MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

-

Doxorubicin/Cisplatin: These are standard chemotherapeutic agents used as positive controls to ensure the assay is performing correctly and to provide a benchmark for the potency of the test compounds.[11]

Diagram: Experimental Workflow for Anticancer Evaluation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [sid.ir]

- 4. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Safety Data Sheet (SDS) & Technical Toxicity Guide: 3-Pyrrolidinyl 4-methoxybenzoate HCl

[1]

Document Control:

-

Status: Research Chemical (RC) – Provisional Safety Profile[1]

-

Target Audience: Drug Development, Medicinal Chemistry, and EHS Professionals

Executive Summary & Chemical Identity[1][2]

3-Pyrrolidinyl 4-methoxybenzoate HCl is a synthetic amino-ester compound utilized primarily as a building block in medicinal chemistry and as a probe for studying voltage-gated sodium channels.[1] Structurally, it mimics the pharmacophore of ester-type local anesthetics (e.g., cocaine, procaine), consisting of a lipophilic aromatic ring (p-anisic acid) linked to a hydrophilic amine (pyrrolidine) via an ester bond.[1]

Due to its classification as a specialized research chemical, comprehensive experimental toxicity data is often absent from public registries. This guide synthesizes Structure-Activity Relationship (SAR) data, computational toxicology, and pharmacological principles to establish a robust safety protocol.

Chemical Identification Table

| Property | Specification |

| Chemical Name | 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride |

| Synonyms | Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, HCl; 3-Pyrrolidinyl p-anisate HCl |

| CAS Number | 1220021-16-8 (Provisional/Catalog Reference) |

| Molecular Formula | C₁₂H₁₅NO₃[1][2][3][4][5] · HCl |

| Molecular Weight | 257.71 g/mol (Salt); 221.25 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol (due to HCl salt form) |

| SMILES | COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl |

Hazard Identification (GHS Classification)

Based on SAR analysis of analogous amino-ester local anesthetics and p-anisic acid derivatives.[1]

GHS Label Elements

Signal Word: WARNING [1]

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Serious Eye Damage | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |

| Cardiovascular Toxicity | Not Classified | CRITICAL NOTE: Potential for sodium channel blockade leading to arrhythmia at high doses. | N/A |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicology & Pharmacology: The Mechanistic "Deep Dive"

To safely handle this compound, one must understand why it is toxic. The toxicity profile is governed by its ability to inhibit action potentials in excitable tissues (nerves, heart).

Mechanism of Action: Sodium Channel Blockade

Like Procaine or Tetracaine, 3-Pyrrolidinyl 4-methoxybenzoate acts as a Class I antiarrhythmic / local anesthetic.[1]

-

Penetration: The uncharged free base diffuses across the neural membrane.

-

Binding: Once intracellular, the molecule becomes protonated (ionized).

-

Blockade: The cationic form binds to the intracellular pore of the voltage-gated sodium channel (Nav1.x), locking it in the "inactivated" state.

-

Effect: Prevents sodium influx

halts depolarization

Metabolic Fate (Self-Limiting Toxicity)

Unlike amide anesthetics (e.g., Lidocaine) which require hepatic clearance, this compound is an ester . It is rapidly hydrolyzed by plasma pseudocholinesterases. This suggests a shorter half-life and reduced risk of accumulation compared to amide analogs, provided liver function is normal.[1]

Metabolic Pathway Diagram:

Figure 1: Predicted metabolic hydrolysis pathway.[1] Rapid cleavage by plasma esterases reduces systemic toxicity duration.

Specific Toxicity Concerns

-

Systemic Toxicity (LAST): If accidentally injected or absorbed in high quantities, symptoms may progress from CNS excitation (tremors, seizures) to CNS depression (coma) and cardiovascular collapse (bradycardia, hypotension).

-

Allergenicity: While para-amino benzoic acid (PABA) esters are known sensitizers, this compound is a methoxy derivative. It lacks the primary amine at the para position, theoretically reducing the risk of PABA-related anaphylaxis, but cross-sensitivity cannot be ruled out.

Experimental Protocols & Handling

Safe Handling Workflow

Engineering Controls:

-

All weighing and solubilization must be performed inside a certified chemical fume hood .

-

Use a static-dissipative balance to prevent aerosolization of the hydrochloride salt.[1]

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator if handling open powder outside a hood (not recommended).

-

Hands: Double nitrile gloves (0.11 mm minimum thickness).

-

Eyes: Chemical splash goggles (ANSI Z87.1).

Solubility & Stability Assay (Self-Validating Protocol)

Before biological application, verify the compound's integrity, as esters are prone to hydrolysis in basic or aqueous environments over time.

Protocol: HPLC Stability Check

-

Preparation: Dissolve 1 mg of compound in 1 mL PBS (pH 7.4).

-

Incubation: Incubate at 37°C.

-

Sampling: Inject 10 µL into HPLC at T=0, T=1h, T=24h.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water + 0.1% TFA.

-

Detection: UV at 254 nm (detects the benzoate chromophore).

-

-

Validation Criteria:

-

Pass: >95% parent peak area at T=24h.

-

Fail: Appearance of new peak at earlier retention time (p-anisic acid) indicating hydrolysis.[1]

-

Emergency Response: Local Anesthetic Systemic Toxicity (LAST)

In the event of significant exposure (accidental injection or massive dermal absorption), standard ACLS protocols may be insufficient due to cardiac depression.

The "Lipid Rescue" Protocol (Theoretical Application): Research suggests that lipid emulsion therapy can reverse cardiac toxicity from lipophilic local anesthetics by creating a "lipid sink" that draws the drug out of cardiac tissue [1].

Figure 2: Emergency decision tree for suspected systemic toxicity, incorporating Lipid Emulsion (ILE) considerations.

References

-

Weinberg, G. L. (2006). Lipid emulsion infusion: resuscitation for local anesthetic and other drug overdose. Anesthesiology, 105(2), 394-396. Link

-

Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109. Link

-

ChemSrc. (2025).[6] 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride CAS 1220021-16-8 Entry. Link

-

PubChem. (2025). Compound Summary for p-Anisic acid (Metabolite). Link

Sources

- 1. 215593-64-9|3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]

- 4. PubChemLite - Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (C13H17NO3) [pubchemlite.lcsb.uni.lu]

- 5. Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

pKa values and ionization states of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

An In-Depth Technical Guide to the pKa and Ionization State of 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride

Authored by: A Senior Application Scientist

Abstract

The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of a drug candidate within a biological system.[1] It governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, including aqueous solubility, membrane permeability, and drug-target interactions.[2] This guide provides a comprehensive analysis of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, focusing on the theoretical prediction, experimental determination, and physiological implications of its pKa and resulting ionization states. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a holistic understanding of this crucial molecular attribute.

Introduction: The Critical Role of Ionization in Drug Efficacy

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a molecule featuring two key functional regions: a basic pyrrolidinyl ring and an aromatic methoxybenzoate ester moiety. The hydrochloride salt form signifies that the most basic center, the secondary amine of the pyrrolidine ring, is protonated. Understanding the pKa of this amine is not merely an academic exercise; it is essential for predicting how the molecule will behave at various pH environments within the body, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream and intestinal tract.

The degree of ionization directly influences a compound's lipophilicity and solubility. The charged (protonated) form is typically more water-soluble, while the neutral (unprotonated) form is more lipid-soluble and thus more capable of passively diffusing across biological membranes.[3] Therefore, a precise understanding of the pKa allows scientists to model and predict a drug's absorption profile, its distribution into tissues, and its potential for renal clearance.[3][4]

Theoretical Framework: Predicting Ionization Behavior

The ionization of the pyrrolidinyl amine can be represented by the following equilibrium:

Figure 1. Ionization equilibrium of the pyrrolidinyl moiety.

The position of this equilibrium is quantified by the pKa, which is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (the protonated form). The relationship between pH, pKa, and the ratio of the two species is described by the Henderson-Hasselbalch equation.[5]

For a weak base like the pyrrolidine amine, the equation is: pH = pKa + log ( [R₂NH] / [R₂NH₂⁺] )

Where:

-

[R₂NH] is the concentration of the neutral (free base) form.

-

[R₂NH₂⁺] is the concentration of the protonated (cationic) form.

When the pH equals the pKa, the concentrations of the ionized and non-ionized forms are equal.[6] If the pH is below the pKa, the protonated, charged form predominates. Conversely, if the pH is above the pKa, the neutral, free base form is dominant.[7]

In-Silico pKa Prediction

Before embarking on laboratory work, computational tools provide a rapid and cost-effective means of estimating pKa values.[1][2] These programs use algorithms trained on large datasets of experimentally determined pKa values and can be based on empirical methods or quantum chemical calculations.[8][9]

For 3-Pyrrolidinyl 4-methoxybenzoate, the key ionizable center is the secondary amine. Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[10][11] Based on data for structurally similar compounds like 3-pyrrolidinol, the predicted pKa for the pyrrolidinyl nitrogen is expected to fall within this range.[12][13]

Table 1: Predicted pKa and Properties of Ionizable Groups

| Functional Group | Predicted pKa (Conjugate Acid) | Ionization Behavior |

| Pyrrolidinyl Amine | ~10.0 - 11.0 | Basic (proton acceptor) |

| Ester | Not ionizable in physiological range | Neutral |

| Aryl Ether | Not ionizable in physiological range | Neutral |

The following diagram illustrates the fundamental ionization equilibrium.

Caption: Ionization states of the pyrrolidinyl amine.

Experimental Determination of pKa: The Gold Standard

While predictions are valuable, experimental determination provides the definitive pKa value. The choice of method depends on factors like the compound's solubility, purity, and the availability of a chromophore.

Overview of Common Methodologies

-

Potentiometric Titration: This is a highly precise and widely used technique.[14][15] It involves dissolving the compound (in its hydrochloride salt form) in water and titrating it with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where exactly half of the protonated amine has been neutralized.[16] The requirement for a pure sample in milligram quantities and a minimum concentration (around 10⁻⁴ M) are key considerations.[15]

-

UV-Vis Spectrophotometry: This method is advantageous for compounds with lower solubility or when only small amounts of sample are available.[15][17] It requires the molecule to have a UV-active chromophore near the ionization center, causing the UV-Vis spectrum to change as a function of pH.[17] By recording spectra across a range of pH values, a sigmoid curve of absorbance vs. pH can be generated, and the inflection point reveals the pKa.[18][19][20]

-

Capillary Electrophoresis (CE): CE is a powerful separation technique that can determine pKa values even for impure samples and compounds with very low water solubility (often by using aqueous-organic co-solvents).[21][22] The method relies on the principle that the electrophoretic mobility of a compound changes with its ionization state. By measuring mobility across different pH buffers, the pKa can be accurately determined.[23][24]

Detailed Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating workflow for the precise determination of the pKa of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride.

Causality Behind Experimental Choices:

-

High Purity Water: Using deionized, carbonate-free water is critical because dissolved CO₂ forms carbonic acid, which would interfere with the titration of a weak base.

-

Nitrogen Purge: Purging the solution with an inert gas like nitrogen displaces dissolved CO₂, ensuring a controlled and inert environment.[16][25]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that activity coefficients remain stable, leading to a more accurate pKa determination that is closer to the true thermodynamic value.[16][25]

-

Three-Point Calibration: Calibrating the pH meter at acidic, neutral, and basic pH values (e.g., 4, 7, and 10) ensures accurate pH readings across the entire titration range.[16]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[16]

-

Solution Preparation:

-

Titration Setup:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Begin stirring the solution with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a precision burette tip into the solution.

-

Purge the solution by bubbling nitrogen gas through it for 5-10 minutes before and during the titration to eliminate dissolved CO₂.[25]

-

-

Titration Execution:

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue this process well past the equivalence point (the region of sharpest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Veq).

-

Determine the half-equivalence point volume (Veq/2).

-

The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[16]

-

Ionization States at Physiological pHs

With an experimentally confirmed pKa value (estimated here as ~10.5 for calculation purposes), the Henderson-Hasselbalch equation can be used to determine the percentage of the drug that is ionized at any given pH.

% Ionized = 100 / (1 + 10^(pH - pKa))

This calculation is critical for predicting a drug's behavior in different physiological compartments.

Table 2: Calculated Ionization of 3-Pyrrolidinyl 4-methoxybenzoate at Physiological pHs (Assuming pKa = 10.5)

| Location | Typical pH | Predominant Form | % Ionized (Cationic, R₂NH₂⁺) | Physiological Implication |

| Stomach | 1.5 - 3.5 | Cationic | >99.99% | High aqueous solubility, but poor passive absorption across gastric mucosa. |

| Duodenum | 6.0 | Cationic | >99.9% | Remains highly soluble; absorption may begin but is limited by ionization. |

| Bloodstream | 7.4 | Cationic | >99.9% | Exists almost entirely in the charged form, affecting protein binding and distribution. |

| Small Intestine | 6.5 - 7.5 | Cationic | >99.9% | The molecule will be overwhelmingly ionized, suggesting that absorption via passive diffusion will be very low.[3] |

The diagram below visualizes how the dominant species changes relative to the pKa.

Caption: Relationship between physiological pH and dominant species.

Conclusion for the Drug Development Professional

This guide has detailed the theoretical underpinnings and practical methodologies for assessing the pKa and ionization state of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride. The high predicted pKa of the pyrrolidinyl amine (~10.5) dictates that this molecule will exist almost exclusively in its protonated, cationic form throughout the entirety of the physiological pH range.

This key insight has profound implications for drug development:

-

Formulation: The high aqueous solubility of the charged species is advantageous for developing aqueous formulations.

-

Absorption: The near-total ionization presents a significant challenge for passive membrane permeability. Drug absorption from the GI tract is likely to be poor, suggesting that alternative delivery routes or formulation strategies (e.g., permeability enhancers) may be necessary.

-

Distribution: Once in the bloodstream, the compound will remain charged, influencing its binding to plasma proteins and its ability to cross critical barriers like the blood-brain barrier.

A precise, experimentally-validated pKa value is a cornerstone of any successful drug development program. By integrating in-silico prediction with robust experimental techniques like potentiometric titration, researchers can build accurate models of a compound's biopharmaceutical behavior, enabling informed decisions that de-risk development and accelerate the path to clinical success.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

Oumaima, L., et al. (2018). Development of Methods for the Determination of pKa Values. Journal of the Mexican Chemical Society. [Link]

-

Molecular Discovery. MoKa - pKa modelling. Molecular Discovery Ltd. [Link]

-

Infinity Learn. The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is. Infinity Learn. [Link]

-

Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

Al-Iraqi, M. A., & Abed, S. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

ResearchGate. The final UV-Vis method for the pKa determination. ResearchGate. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. [Link]

-

Fotso, G. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

Swiss Institute of Bioinformatics. (2018). Directory of in silico Drug Design tools. SIB Swiss Institute of Bioinformatics. [Link]

-

PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. [Link]

-

ChemBK. Pyrrolidin-3-ol. ChemBK. [Link]

-

Schrödinger. Macro-pKa. Schrödinger, LLC. [Link]

-

ResearchGate. A Fast Method for p K a Determination by Capillary Electrophoresis. ResearchGate. [Link]

-

Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Brainly.in. [Link]

-

Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

-

Course Hero. pKa of a dye: UV-VIS Spectroscopy. Course Hero. [Link]

-

StuDocu. UV-Vis Spectrometry, pKa of a dye. StuDocu. [Link]

-

Chemaxon. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. [Link]

-

Milletti, F., & Vulpetti, A. (2009). In silico pKa prediction and ADME profiling. PubMed. [Link]

-

Sarmini, K., & Kenndler, E. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. PubMed. [Link]

-

Llinàs, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

-

Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed. [Link]

-

Berkhout, J. H., & Ram, H. N. A. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

-

ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

-

FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). FooDB. [Link]

-

Filo. The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic .... Filo. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. College of Pharmacy, University of Arizona. [Link]

-

ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

StudySmarter. Amines: Biological Roles, Physiological Effects, and Chemical Properties. StudySmarter. [Link]

-

Reddit. (2022). Why are amines protonated at physiological ph?. Reddit. [Link]

-

Chemistry LibreTexts. (2025). Basicity of Amines. Chemistry LibreTexts. [Link]

-

Lumen Learning. Properties of amines. Lumen Learning. [Link]

-

Cheméo. Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). Cheméo. [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. study.com [study.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. reddit.com [reddit.com]

- 8. schrodinger.com [schrodinger.com]

- 9. chemaxon.com [chemaxon.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. chembk.com [chembk.com]

- 13. 3-Pyrrolidinol | 40499-83-0 [chemicalbook.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 19. ishigirl.tripod.com [ishigirl.tripod.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. diposit.ub.edu [diposit.ub.edu]

- 22. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

HPLC method development for detection of 3-Pyrrolidinyl 4-methoxybenzoate HCl

Abstract

This application note details the development and validation of a reverse-phase HPLC method for the quantification of 3-Pyrrolidinyl 4-methoxybenzoate HCl . The method addresses specific challenges associated with this molecule: the strong basicity of the pyrrolidine nitrogen (pKa ~9.5) which causes peak tailing, and the potential hydrolytic instability of the ester linkage. By utilizing a low-pH phosphate buffer system (pH 3.0) on an end-capped C18 column, we achieve sharp peak symmetry (

Introduction & Physicochemical Profiling

Molecule Overview

-

Compound: 3-Pyrrolidinyl 4-methoxybenzoate HCl[1]

-

Class: Functionalized Benzoate Ester / Secondary Amine

-

Key Functional Groups:

-

Pyrrolidine Ring: A secondary amine. In its HCl salt form, it is protonated. The free base has a predicted pKa between 9.0 and 10.0.

-

Ester Linkage: Susceptible to hydrolysis, particularly in highly alkaline conditions.

-

4-Methoxybenzoate: The primary chromophore, providing strong UV absorption.

-

Analytical Challenges

-

Silanol Interaction: The basic pyrrolidine nitrogen interacts strongly with residual silanols on the silica support, leading to severe peak tailing.

-

Ester Hydrolysis: High pH (>8.0) mobile phases, often used to neutralize amines, pose a high risk of hydrolyzing the ester bond, creating degradation products (4-methoxybenzoic acid and 3-pyrrolidinol) during the run.

-

Retention: As a polar salt, the molecule may elute near the void volume if the organic content is too high or if ion-pairing/pH control is not optimized.

Method Development Strategy (The "Why")

The development process followed a "First Principles" approach to balance peak shape against chemical stability.

pH Selection: The Stability vs. Shape Trade-off

-

High pH (>9.0): Neutralizes the amine, improving retention and shape on C18. Risk:[2][3] Rapid hydrolysis of the benzoate ester. REJECTED.

-

Neutral pH (6.0 - 8.0): The amine is partially protonated; silanols are ionized. This is the "worst-case" zone for peak tailing. REJECTED.

-

Low pH (2.0 - 3.0): The amine is fully protonated (

). While charged analytes elute faster, the acidic environment suppresses the ionization of surface silanols (

Column Selection

A standard C18 column is sufficient, but it must be "Base Deactivated" (heavily end-capped) to cover residual silanols.

-

Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm (Standard analytical scale).

Wavelength Selection

The 4-methoxybenzoate moiety exhibits a strong

-

Primary Wavelength: 254 nm (High selectivity, robust against solvent cut-off).

-

Secondary Wavelength: 210 nm (Higher sensitivity, but more susceptible to baseline drift).

Visualizing the Development Logic

Caption: Logic flow for selecting pH 3.0 to balance amine peak shape with ester stability.

Detailed Experimental Protocol

Reagents & Equipment

-

HPLC System: Gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.

-

Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18).

-

Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%), Milli-Q Water.

Solution Preparation

A. Buffer Preparation (20 mM Phosphate, pH 3.0)

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 900 mL of Milli-Q water. -

Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm nylon membrane filter.

B. Diluent

-

Mobile Phase A : Acetonitrile (90:10 v/v). Note: Using a slightly acidic aqueous diluent prevents hydrolysis in the vial.

C. Standard Stock Solution (1.0 mg/mL)

-

Accurately weigh 25 mg of 3-Pyrrolidinyl 4-methoxybenzoate HCl reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent .

-

Stability Note: Store at 4°C and use within 24 hours to ensure ester integrity.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 End-capped (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (Bandwidth 4 nm) |

| Run Time | 15 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 8.0 | 40 | 60 |

| 10.0 | 40 | 60 |

| 10.1 | 90 | 10 |

| 15.0 | 90 | 10 |[1]

Method Validation (ICH Q2 R2 Compliance)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)

Run 5 replicate injections of the Standard Solution (50 µg/mL).

-

RSD of Peak Area: ≤ 2.0%

-

Tailing Factor (

): ≤ 1.5 (Critical for the amine). -

Theoretical Plates (

): > 2000.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

-

Acceptance:

.

Accuracy (Recovery)

Spike placebo (if available) or solvent with the analyte at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (For Degradation Products)

Perform a forced degradation study (Acid, Base, Oxidative).

-

Base Stress: Treat sample with 0.1 N NaOH for 1 hour. Neutralize and inject.

-

Expectation: The peak for 3-Pyrrolidinyl 4-methoxybenzoate should decrease, and peaks for 4-methoxybenzoic acid and 3-pyrrolidinol should appear.[1]

-

Resolution: Ensure the main peak is resolved (

) from degradation products.

Sample Workflow Diagram

Caption: Standard sample preparation workflow for HPLC analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction | Ensure pH is ≤ 3.[1]0. Use a newer "Base Deactivated" column. Add 5 mM Triethylamine (TEA) to buffer if absolutely necessary (rarely needed with modern C18). |

| Split Peak | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase (High aqueous content). Do not dissolve in 100% ACN. |

| Retention Drift | pH instability | Check buffer pH daily. Phosphate buffer is stable, but evaporation of ACN can shift retention. |

| Extra Peaks | Hydrolysis | Sample solution is too old or pH of diluent is too high. Prepare fresh standards daily. |

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pKa-based method development).

-

National Institute of Standards and Technology (NIST). (2025). Benzoic acid, 4-methoxy-, methyl ester Mass Spectrum.[1][4][5] NIST Chemistry WebBook.[2][6] [Link]

-

PubChem. (2025).[7] 4-Methoxybenzoate Compound Summary. National Library of Medicine. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 5. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]

- 6. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]

- 7. 4-Methoxybenzoate | C8H7O3- | CID 3783514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedure for converting 3-Pyrrolidinyl 4-methoxybenzoate free base to hydrochloride salt

Application Note: Controlled Synthesis and Crystallization of 3-Pyrrolidinyl 4-Methoxybenzoate Hydrochloride

Abstract & Scope

This application note details the optimized protocol for converting 3-Pyrrolidinyl 4-methoxybenzoate (free base) into its hydrochloride salt . This specific transformation presents a unique chemoselective challenge: protonating the secondary pyrrolidine amine (pKa ~11.[1]3) while preserving the hydrolytically sensitive benzoate ester linkage.[1]

Unlike simple alkyl amines, the presence of the 4-methoxybenzoate moiety requires strict anhydrous conditions to prevent acid-catalyzed ester hydrolysis, which would degrade the product into 4-methoxybenzoic acid and 3-pyrrolidinol. This guide prioritizes an anhydrous precipitation method using HCl in 1,4-dioxane or diethyl ether to ensure high purity (>98%) and stoichiometric integrity.

Chemical Strategy & Thermodynamics

The conversion relies on the significant basicity difference between the pyrrolidine nitrogen and the ester oxygen.

-

Target Moiety: Pyrrolidine Nitrogen (

, secondary amine).[1] -

Risk Moiety: Benzoate Ester (susceptible to

hydrolysis mechanism in the presence of water/acid).[1] -

Thermodynamic Driver: Formation of the ionic lattice energy of the hydrochloride salt, which is generally insoluble in non-polar/moderately polar organic solvents (antisolvent effect).

Reaction Scheme:

Experimental Workflow Visualization

The following flowchart outlines the critical decision nodes, particularly distinguishing between successful crystallization and the common "oiling out" phenomenon associated with pyrrolidine derivatives.

Caption: Process flow for anhydrous hydrochloride salt formation, highlighting the critical remediation step for oiling-out events.

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | 3-Pyrrolidinyl 4-methoxybenzoate | Target free base.[1][2] |

| Solvent A | Ethyl Acetate (Anhydrous) | Primary solvent; dissolves base, precipitates salt.[1] |

| Reagent | 4.0 M HCl in 1,4-Dioxane | Anhydrous proton source.[1] Preferred over ether (less volatile).[1] |

| Antisolvent | Diethyl Ether or MTBE | Used for washing and inducing crystallization.[1] |

| Equipment | 3-Neck RBF, Addition Funnel | Allows controlled, dropwise addition under inert atm.[1] |

| Atmosphere | Nitrogen ( | Prevents moisture ingress (critical for ester stability).[1] |

Detailed Protocol

Step 1: Dissolution and Preparation[3]

-

Weigh 1.0 equivalent of 3-Pyrrolidinyl 4-methoxybenzoate free base.[1]

-

Dissolve in anhydrous Ethyl Acetate (EtOAc) to achieve a concentration of approx. 0.15 M (e.g., 1 g of compound in ~30 mL EtOAc).[1]

-

Note: If the free base is not fully soluble in EtOAc, Dichloromethane (DCM) may be used, but yield may decrease due to higher salt solubility in DCM.[1]

-

-

Place the reaction flask under a nitrogen atmosphere.

-

Cool the solution to 0–5°C using an ice-water bath. Cooling is mandatory to control the exotherm of protonation and minimize ester hydrolysis risks.

Step 2: Acid Addition

-

Measure 1.05 to 1.10 equivalents of 4.0 M HCl in Dioxane.

-

Why Dioxane? It is less volatile than ether and allows for more precise volumetric addition.[1]

-

-

Add the HCl solution dropwise over 10–15 minutes with vigorous stirring.

-

Observation: A white precipitate should begin to form immediately.[1]

-

After addition, remove the ice bath and allow the slurry to stir at room temperature for 1–2 hours to ensure complete conversion and crystal aging.

Step 3: Isolation and Purification

-

Filtration: Collect the solid via vacuum filtration using a sintered glass funnel (Porosity 3 or 4).[1]

-

Critical: Do not use paper filters if the product is hygroscopic; sintered glass is preferred.[1]

-

-

Washing: Wash the filter cake 3 times with cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to remove excess acid and dioxane.[1]

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Caution: Do not exceed 50°C to prevent thermal degradation of the ester.[1]

-

Troubleshooting: "The Oiling Out Phenomenon"

Pyrrolidine salts frequently form gums or oils instead of crystals due to trapped solvent or impurities.[1]

-

If an oil forms: Stop stirring. Decant the supernatant solvent.[1] Add fresh Diethyl Ether or Hexane.[1]

-

Trituration: Vigorously stir or sonicate the oil under the new solvent. This mechanical stress usually induces lattice formation, turning the oil into a white powder.[1]

Analytical Validation (QC)

To ensure the protocol was successful, the following parameters must be verified.

| Test | Expected Result | Technical Insight |

| 1H NMR (DMSO-d6) | Downfield shift of | Protons on C2/C5 of pyrrolidine ring will shift ( |

| IR Spectroscopy | Broad band 2400–3000 cm | Diagnostic Ammonium ( |

| Melting Point | Sharp, distinct from free base | Salts typically have higher MPs.[1] Broad range indicates wet/impure product.[1] |

| Silver Nitrate Titration | 1:1 Stoichiometry | Confirms quantitative formation of the mono-hydrochloride salt.[1] |

| HPLC Purity | >98% (No Benzoic Acid) | Check for peak at RRT corresponding to 4-methoxybenzoic acid (hydrolysis impurity). |

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

- Authoritative source for salt selection logic and counter-ion properties.

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1]

- Provides context on amine handling and ester stability under acidic conditions.

-

Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[1]

- Primary reference for the antisolvent crystallization techniques described in the protocol.

-

PubChem. (n.d.).[1][3] 4-Methoxybenzoic acid (Impurity Profile).[1] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1]

- Reference for identifying the primary hydrolysis degrad

Sources

Application Note: Strategic Solvent Selection for NMR Analysis of 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride

Abstract

The acquisition of high-quality Nuclear Magnetic Resonance (NMR) spectra is fundamentally dependent on the judicious selection of an appropriate deuterated solvent. This is particularly critical for complex pharmaceutical compounds such as 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, which possesses multiple functional groups and exists as an ionic salt. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent for this analyte. We will explore the interplay between the analyte's chemical properties and solvent characteristics, present a logical workflow for solvent screening, and provide a detailed protocol for sample preparation to ensure spectral accuracy and reproducibility.

Introduction: The Critical Role of the NMR Solvent

In ¹H NMR spectroscopy, the solvent is not merely a medium for dissolution; it is an active participant that can influence the resulting spectrum. An ideal deuterated solvent should:

-

Completely dissolve the analyte to provide a homogeneous solution for analysis in the magnetic field.

-

Be chemically inert to prevent reactions with the analyte that could alter its structure.

-

Possess minimal and non-interfering residual proton signals. Since deuteration is never 100%, the small remaining ¹H signals from the solvent should not overlap with the analyte's signals of interest.[1]

-

Facilitate a stable deuterium lock signal for the spectrometer, which compensates for magnetic field drift during acquisition.[2]

The subject of this note, 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, is an organic salt. This ionic character dictates a specific set of challenges and considerations for solvent selection, primarily centered around achieving adequate solubility while maintaining structural integrity.

Analyte Structural Analysis: Predicting Solubility and Reactivity

A thorough analysis of the analyte's structure is the first step in a rational solvent selection process.

Structure: 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

-

Hydrochloride Salt: The protonated pyrrolidine nitrogen forms an ammonium salt with a chloride counter-ion. This ionic nature makes the molecule significantly more polar than its free-base form and generally imparts solubility in polar solvents.

-

Ester Functional Group: The benzoate ester is susceptible to hydrolysis, particularly under acidic or basic conditions. This is a crucial consideration for solvents like D₂O.

-

Aromatic and Aliphatic Regions: The molecule contains a 4-methoxyphenyl group (aromatic protons expected in the δ 7-8 ppm region, methoxy protons ~δ 3.8 ppm) and a pyrrolidinyl group (aliphatic protons expected further upfield, likely in the δ 2-4 ppm range).

The primary challenge is to dissolve the polar hydrochloride salt without promoting undesirable chemical events like hydrolysis or peak broadening due to aggregation.

Evaluation of Candidate Deuterated Solvents

Based on the analyte's properties, several polar deuterated solvents are primary candidates. Their key properties and specific suitability for this analysis are summarized below.

| Solvent | Formula | Residual ¹H Peak (ppm) | Water Peak (ppm) | Dielectric Constant | Boiling Point (°C) | Key Considerations for Analyte |

| Deuterium Oxide | D₂O | ~4.8 | N/A | 78.5 | 101.4 | Pros: Excellent for ionic salts. Cons: The N-H⁺ proton will exchange and become invisible. Risk of ester hydrolysis over time. HOD peak position is highly variable (pH, temp).[2][3] |

| DMSO-d₆ | (CD₃)₂SO | ~2.50 | ~3.33 | 47.2 | 189 | Pros: Excellent solvating power for polar and ionic compounds.[2][4] Low chance of peak overlap. Cons: High boiling point makes sample recovery difficult. Very hygroscopic. |

| Methanol-d₄ | CD₃OD | ~3.31, 4.87 (OD) | ~4.87 | 32.6 | 65.4 | Pros: Good solubility for polar compounds. Cons: Protic solvent; will exchange with the N-H⁺ proton. Residual peak at 3.31 ppm may overlap with aliphatic signals. |

| Chloroform-d | CDCl₃ | ~7.26 | ~1.56 | 4.8 | 61.2 | Pros: Common, easy to remove.[5] Cons: Poor solubility for hydrochloride salts. Residual peak at 7.26 ppm will likely interfere with aromatic signals. |

Expert Insight: For many hydrochloride salts that exhibit poor solubility or signal broadening, an advanced technique involves in situ neutralization. By adding a small amount of a base (e.g., NaOD) to a solvent like Methanol-d₄, the hydrochloride salt is converted to its more organic-soluble free-base form directly within the NMR tube.[6][7][8] This can significantly improve spectral resolution. However, this approach should be used cautiously as it can promote degradation of base-sensitive functional groups.

Recommended Workflow for Solvent Selection

The following decision-making process is recommended to efficiently identify the optimal solvent. This workflow is designed to conserve the sample and minimize time spent on unsuitable candidates.

Figure 1. Logical workflow for selecting an NMR solvent for 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride.

Experimental Protocols

A. Protocol for Small-Scale Solubility Screening

This protocol is designed to quickly assess solubility using a minimal amount of valuable sample.

-

Preparation: Label three clean, dry microvials (e.g., 1.5 mL Eppendorf tubes) for each candidate solvent: DMSO-d₆, D₂O, and CD₃OD.

-

Aliquot Analyte: Weigh approximately 1-2 mg of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride into each labeled microvial.

-

Add Solvent: Using a micropipette, add approximately 0.1 mL (100 µL) of the corresponding deuterated solvent to each vial.

-

Assess Solubility: Gently vortex or flick each vial for 30-60 seconds.

-

Observation: Visually inspect each vial against a dark background. A suitable solvent will yield a clear, particle-free solution. If particulates remain, the solvent is likely unsuitable at this concentration.

-

Decision: Proceed with the solvent that provides the best solubility for full-scale NMR sample preparation. Based on typical properties, DMSO-d₆ is the most probable optimal choice.

B. Protocol for NMR Sample Preparation (Using Selected Solvent)

-

Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For quantitative NMR (qNMR), this weight must be recorded precisely.

-

Solvent Addition: Add approximately 0.7 mL of the selected deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution in DMSO-d₆ if needed.[9]

-

Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to act as a filter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Volume Check: Ensure the solvent height in the NMR tube is at least 4.5 cm to guarantee it is within the detection region of the NMR coils.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

-

Analysis: Insert the sample into the NMR spectrometer to acquire the spectrum.

Data Interpretation and Potential Issues

-

Peak Assignment: In DMSO-d₆, expect the residual solvent peak at δ 2.50 ppm and a water peak around δ 3.33 ppm. The aromatic protons of the 4-methoxybenzoate moiety should appear downfield (δ 7-8 ppm), with other signals appearing upfield.

-

Broad Peaks: If signals appear unusually broad, it may indicate sample aggregation, even if it appears visually dissolved. This can sometimes be mitigated by using a slightly more dilute sample or by acquiring the spectrum at an elevated temperature.

-

N-H⁺ Proton: In DMSO-d₆, the proton on the nitrogen (N-H⁺) is often observable as a broad singlet. In protic solvents like D₂O or CD₃OD, this proton will rapidly exchange with deuterium and will not be observed.

-

Sample Stability: If re-analyzing the sample after a prolonged period, especially in D₂O, look for the appearance of new signals corresponding to 4-methoxybenzoic acid, which would indicate ester hydrolysis.

Conclusion

For the NMR analysis of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, the selection of a suitable deuterated solvent is paramount for obtaining a high-resolution, interpretable spectrum. Due to the ionic nature of the hydrochloride salt, polar solvents are required. DMSO-d₆ is highly recommended as the primary choice due to its exceptional solvating power for polar and ionic compounds and a low probability of its residual peaks interfering with key analyte signals. While D₂O and CD₃OD are viable alternatives, they present challenges such as proton exchange and potential for analyte degradation. By following the systematic workflow and protocols outlined in this note, researchers can confidently and efficiently select the optimal solvent, ensuring the generation of reliable and accurate NMR data.

References

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from Labinsights. [Link]

-

Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from Mesbah Energy. [Link]

-

Nanalysis. (2021, February 23). Deuterated Solvents. Retrieved from Nanalysis. [Link]

-

Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]

-

University of Toronto. NMR Solvent data chart. Retrieved from chem.utoronto.ca. [Link]

-

Ovid. (2020, May 1). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated m. Retrieved from Ovid. [Link]

-

PubMed. (2020, August 5). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Retrieved from PubMed. [Link]

-

University of Sheffield. Chemical shifts. Retrieved from shef.ac.uk. [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from BioChromato. [Link]

Sources

- 1. Deuterated Solvents — Nanalysis [nanalysis.com]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. ukisotope.com [ukisotope.com]

- 4. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labinsights.nl [labinsights.nl]

Troubleshooting & Optimization

Improving reaction yield of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride synthesis

This guide functions as a specialized technical support center for the synthesis of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride . It is designed to move beyond basic textbook procedures, addressing the specific "pain points" that cause yield loss in this specific scaffold.

Ticket ID: 3-PYR-MBZ-OPT Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Reaction Logic

To improve yield, we must first deconstruct the synthesis into its thermodynamic and kinetic bottlenecks. The synthesis connects a 4-methoxybenzoic acid moiety to a 3-hydroxypyrrolidine core, followed by salt formation.

The Critical Path:

-

Protection: Ensure the pyrrolidine nitrogen is chemically inert (N-Boc is the industry standard).

-

Coupling (The Yield Killer): Formation of the ester bond.

-

Deprotection & Salt Formation: Removal of the protecting group and isolation of the HCl salt.[1]

Visual Workflow (Reaction Scheme)

The following diagram outlines the optimized pathway, highlighting the critical control points (CCPs) where yield is most often lost.

Caption: Optimized synthetic workflow. Red nodes indicate starting materials; Yellow is the protected intermediate; Green is the final salt.

The Protocol: Optimized for Yield

Standard protocols often fail because they ignore the physical properties of the intermediate. This protocol prioritizes isolation efficiency.

Phase A: The Esterification (Acid Chloride Method)

Why this method? While EDC/DMAP (Steglich) couplings are common, they often produce urea byproducts that are difficult to separate from the oily Boc-intermediate. The Acid Chloride route is cleaner and higher yielding for this specific steric profile.

Reagents:

-

N-Boc-3-pyrrolidinol (1.0 equiv)

-

4-Methoxybenzoyl chloride (1.2 equiv)

-

Triethylamine (Et3N) (2.0 equiv)

-

DMAP (0.1 equiv - Catalyst)

-

DCM (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve N-Boc-3-pyrrolidinol in anhydrous DCM (0.2 M concentration) under Nitrogen. Add Et3N and DMAP.

-

Temperature Control: Cool the solution to 0°C . Critical: This prevents potential racemization if using chiral starting material and controls the exotherm.

-

Addition: Add 4-Methoxybenzoyl chloride dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

-

Workup (The Yield Saver):

Phase B: Deprotection & Salt Formation

Why this method? Using aqueous HCl requires evaporation of water, leading to a "sticky gum" that traps impurities. We use anhydrous conditions to force the product to crash out as a solid.

Reagents:

-

Crude Intermediate (from Phase A)

-

4M HCl in Dioxane (excess, ~5-10 equiv)

-

Diethyl Ether or MTBE (for trituration)

Step-by-Step:

-

Solvation: Dissolve the crude oil in a minimum amount of dry Dioxane or DCM.

-

Cleavage: Add 4M HCl in Dioxane dropwise at 0°C, then warm to RT. Stir for 2-4 hours.

-

Visual Cue: A white precipitate should begin to form.

-

-

Precipitation (Crucial Step): If the product does not precipitate (or forms a gum), add anhydrous Diethyl Ether or MTBE slowly with vigorous stirring.

-

Isolation: Filter the solid under Nitrogen. Wash with cold Ether.

-

Drying: Dry in a vacuum oven at 40°C.

Troubleshooting Guide (Root Cause Analysis)

Use this logic tree to diagnose yield loss.

Caption: Diagnostic logic tree for isolating the source of yield loss.

Detailed Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of 4-Methoxybenzoyl chloride. | Acid chlorides degrade with moisture. Ensure the reagent is clear, not cloudy. If cloudy, reflux with thionyl chloride to regenerate, or buy fresh. |

| Product is a Gum | Trapped Dioxane or excess HCl. | Trituration: Dissolve the gum in a minimum amount of Methanol, then crash out by pouring slowly into a large volume of stirring Diethyl Ether. |

| Incomplete Deprotection | HCl concentration too low. | HCl gas can escape Dioxane over time. Use a fresh bottle of 4M HCl/Dioxane or bubble HCl gas directly into the solution. |

| Pink/Red Coloration | Oxidation of Phenol/Aniline impurities. | Ensure the starting materials (amino-ester) are colorless. Perform the reaction under strict Nitrogen atmosphere. |

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) for deprotection instead of HCl? A: You can, but it complicates the process. TFA deprotection yields the Trifluoroacetate salt. To get the Hydrochloride salt, you must perform an ion exchange (e.g., passing through an ion-exchange resin or repeated evaporation with excess HCl). The HCl/Dioxane method yields the desired salt directly.

Q: My product is hygroscopic (absorbs water). How do I handle it? A: Hydrochloride salts of amino-esters are often hygroscopic.

-

Filter rapidly under a blanket of Nitrogen.

-

Store the final product in a desiccator with P2O5.

-

If weighing for bio-assays, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: Why use the Acid Chloride method over EDC/NHS coupling? A: The 4-methoxy group donates electrons, making the benzoic acid slightly less reactive toward carbodiimide activation (EDC). The Acid Chloride is a "high-energy" species that drives the reaction to completion faster and avoids the formation of difficult-to-remove urea byproducts (DCU/EDU), which often contaminate the oil intermediate.

Q: I am using chiral (S)-(-)-N-Boc-3-pyrrolidinol. Will this reaction racemize my center? A: Esterification at the oxygen of a secondary alcohol generally retains configuration (O-acylation does not break the C-O bond). However, high temperatures or strong bases can cause elimination or racemization. Keeping the reaction at 0°C to RT and using Triethylamine (a mild base) minimizes this risk.

References

-

Schotten-Baumann Reaction Conditions

-

Boc Deprotection with HCl/Dioxane

- Concept: Cleavage of carbamates using anhydrous acid to yield amine salts.

- Source: Han, G., et al. "One-step synthesis of N-Boc-3-pyrrolidinone." Journal of Organic Chemistry, 2005. (Analogous deprotection conditions).

-

Verification:

-

Synthesis of Pyrrolidinyl Benzoates (Analogous Structures)

-

Concept: Synthesis of VLA-4 antagonists containing pyrrolidinyl benzoate moieties.[8]

- Source: Lin, L., et al. "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist." Bioorganic & Medicinal Chemistry Letters, 2006.

-

Link:

-

- Purification by Trituration: Concept: Purification of amine salts from gummy residues. Source: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]

- 7. ijstr.org [ijstr.org]

- 8. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Guide: Troubleshooting Solubility of 3-Pyrrolidinyl 4-methoxybenzoate HCl in Buffers

Prepared by: Senior Application Scientist, Experimental Solutions Division